N-cyclopentyl-5-nitropyridin-2-amine

Lipophilicity Drug Discovery ADME

This cyclopentyl-substituted 5-nitropyridin-2-amine provides a strategic LogP of 2.94 and MW of 207.23, making it a high-quality fragment hit. The nitro group is readily reduced to a primary amine for fluorophore or biotin conjugation, while the cyclopentyl handle offers a distinct steric window for cross-coupling. Compared to smaller alkyl or bulkier cyclohexyl analogs, it balances permeability and tractability for advanced SAR studies and cell-permeable probe design.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 939376-51-9
Cat. No. B1612585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-nitropyridin-2-amine
CAS939376-51-9
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
InChIKeyFRZYECCLSBDJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9): Core Physicochemical and Structural Baseline for Research Sourcing


N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9) is a disubstituted nitropyridine derivative with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . The compound features a 5-nitropyridin-2-amine core substituted with a cyclopentyl group on the amine nitrogen, resulting in a calculated LogP of 2.94 and a topological polar surface area (PSA) of 70.74 Ų . As a building block, its primary utility lies in the presence of the nitro group, which can be reduced to a primary amine for further functionalization, and the cyclopentyl amine handle, which allows for diversification .

Why N-cyclopentyl-5-nitropyridin-2-amine Cannot Be Directly Substituted with Other N-Alkyl-5-nitropyridin-2-amines


The N-alkyl substituent on the 5-nitropyridin-2-amine scaffold dictates both physicochemical properties and subsequent reactivity. Replacing the cyclopentyl group with a smaller alkyl chain (e.g., methyl, ethyl, or isopropyl) or a larger cyclic group (e.g., cyclohexyl) significantly alters lipophilicity (LogP) and steric bulk, which directly impacts solubility, membrane permeability, and the compound's behavior as a synthetic intermediate . Direct substitution with a cheaper or more readily available analog without accounting for these property shifts can lead to failed reactions, altered pharmacokinetic profiles in downstream applications, or unexpected physical forms .

Quantitative Differentiation of N-cyclopentyl-5-nitropyridin-2-amine from Closest N-Alkyl Analogs


Balanced Lipophilicity (LogP = 2.94) for Improved Permeability and Handling Compared to Small Alkyl Analogs

N-cyclopentyl-5-nitropyridin-2-amine exhibits a calculated LogP of 2.94, which is intermediate between the more polar N-methyl (LogP 1.63) and N-ethyl (LogP 1.90) derivatives and the more lipophilic N-isopropyl (LogP 2.41) and N-cyclohexyl (LogP 3.33) analogs . This balanced lipophilicity may offer a more favorable profile for passive membrane permeability without the excessive hydrophobicity that can lead to poor aqueous solubility and formulation challenges [1].

Lipophilicity Drug Discovery ADME

Unchanged Polar Surface Area (PSA = 70.74 Ų) Across N-Alkyl Series Maintains Core Binding Interactions

Despite variations in lipophilicity, the calculated topological polar surface area (PSA) remains constant at 70.74 Ų for N-cyclopentyl-5-nitropyridin-2-amine and its N-methyl, N-ethyl, N-isopropyl, and N-cyclohexyl counterparts . This indicates that the N-alkyl substituent does not alter the core hydrogen-bonding capacity of the nitropyridine scaffold, preserving essential interactions with biological targets while allowing for tunable lipophilicity [1].

Polar Surface Area Bioavailability Receptor Binding

Optimal Molecular Weight (207.23 g/mol) for Synthetic Tractability and Property Space

With a molecular weight of 207.23 g/mol, N-cyclopentyl-5-nitropyridin-2-amine sits in a favorable range for fragment-based and lead-like compound libraries, being significantly smaller than the N-cyclohexyl analog (221.26 g/mol) and larger than the N-methyl (153.14 g/mol) and N-ethyl (167.17 g/mol) derivatives . This intermediate size offers a balance between synthetic accessibility and structural complexity, providing a versatile handle for further derivatization without exceeding typical lead-likeness thresholds [1].

Molecular Weight Lead-likeness Fragment-based Drug Discovery

Recommended Storage at -20°C Indicates Enhanced Stability Over Room-Temperature-Stable Analogs

Vendor datasheets for N-cyclopentyl-5-nitropyridin-2-amine specify long-term storage at -20°C for maximum recovery, whereas the N-methyl analog is typically stored at room temperature . This requirement suggests a higher sensitivity to thermal degradation or hydrolysis for the cyclopentyl derivative, which must be accounted for in experimental planning to ensure reproducible results .

Stability Storage Conditions Reagent Handling

High-Value Application Scenarios for N-cyclopentyl-5-nitropyridin-2-amine Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lead-Like Properties in Kinase or GPCR Programs

When a hit series features a 5-nitropyridin-2-amine core, the cyclopentyl derivative provides a strategic balance of lipophilicity (LogP 2.94) and molecular weight (207.23 g/mol) that can improve cellular permeability and oral absorption potential compared to more polar or heavier analogs . The unchanged PSA ensures that target binding is maintained while exploring N-alkyl SAR.

Chemical Biology: Developing Cell-Permeable Probes with a Tunable Handle

The intermediate LogP value of N-cyclopentyl-5-nitropyridin-2-amine makes it a suitable scaffold for designing cell-permeable probes, where excessive hydrophilicity or lipophilicity would hinder membrane crossing. The nitro group can be reduced to an amine for subsequent conjugation to fluorophores or biotin without altering the favorable physicochemical properties .

Synthetic Methodology: A Robust Intermediate for Buchwald-Hartwig Amination

The secondary amine functionality in N-cyclopentyl-5-nitropyridin-2-amine serves as an effective nucleophile in palladium-catalyzed cross-coupling reactions. Its steric profile, dictated by the cyclopentyl group, offers a distinct reactivity window compared to less hindered methyl or ethyl analogs, potentially enabling selective functionalization in complex synthetic sequences [1].

Fragment-Based Drug Discovery: A 'Rule-of-Three' Compliant Fragment

With a molecular weight well below 300 Da and a balanced LogP, N-cyclopentyl-5-nitropyridin-2-amine adheres to fragment-likeness guidelines. It represents a more chemically tractable and potentially higher-quality fragment hit than the N-cyclohexyl analog, which approaches the upper limit of fragment space, while offering greater structural complexity than the methyl analog [2].

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